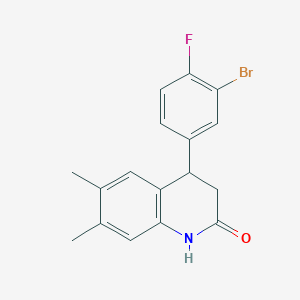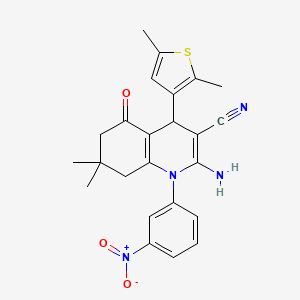
4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolinones It is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, along with dimethyl groups on the quinolinone core
Vorbereitungsmethoden
The synthesis of 4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-fluoroaniline with 6,7-dimethyl-2-quinolone under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction. The reaction mixture is then heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
In industrial production, the synthesis may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinolinone products.
Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium or copper, and specific temperatures and reaction times to achieve the desired transformations.
Wissenschaftliche Forschungsanwendungen
4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound’s properties make it suitable for use in the development of organic semiconductors and light-emitting diodes (LEDs)
Biological Studies: Researchers use the compound to study its effects on cellular pathways and molecular targets. It serves as a tool compound to investigate the mechanisms of action of related quinolinone derivatives.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional groups make it a valuable intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one can be compared with other similar compounds, such as:
3-Bromo-4-fluorocinnamic acid: This compound shares the bromo and fluoro substituents but differs in its core structure, which is a cinnamic acid derivative.
(3-Bromo-4-fluorophenyl)boronic acid: This compound also contains the bromo and fluoro substituents but has a boronic acid functional group instead of the quinolinone core.
The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H15BrFNO |
|---|---|
Molekulargewicht |
348.2 g/mol |
IUPAC-Name |
4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15BrFNO/c1-9-5-13-12(11-3-4-15(19)14(18)7-11)8-17(21)20-16(13)6-10(9)2/h3-7,12H,8H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
BCPRYJSLTJDXPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=C(C=C3)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetramethyl 9'-ethyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11640854.png)
![N-(4-fluorophenyl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide](/img/structure/B11640856.png)
![4-({1-[3-(dimethylamino)propyl]-4-hydroxy-2-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11640858.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11640871.png)
![3-(4-methylbenzyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640872.png)

![(5E)-5-[2-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11640891.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640894.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide](/img/structure/B11640899.png)
![cyclohexyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11640902.png)
![1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11640906.png)

![5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640921.png)
